tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the class of azabicyclic structures. It is characterized by a unique combination of a bicyclic framework and an ester functional group. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and as a chiral building block in the synthesis of various pharmaceuticals.
tert-Butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate can be classified as:
The synthesis of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves several steps, including the formation of the bicyclic framework and subsequent functionalization to introduce the ester and oxo groups.
One common synthetic route involves:
Characterization methods such as ^1H NMR spectroscopy and high-resolution mass spectrometry are used to confirm the structure of the synthesized compound .
The molecular structure of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate can be represented using the following structural formula:
Key structural data includes:
tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate can participate in various chemical reactions:
Each reaction's conditions must be optimized for yield and selectivity, often involving solvents like dichloromethane or ethyl acetate under controlled temperature settings.
The mechanism of action for tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate largely depends on its interactions with biological targets:
Studies indicate that similar compounds exhibit significant biological activity, suggesting potential therapeutic applications in areas such as neuropharmacology or anti-inflammatory treatments .
Key chemical properties include:
Relevant data from suppliers often includes purity levels (typically around 97%) and storage recommendations (sealed in dry conditions at room temperature) .
tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has several potential applications:
The unique structural features of this compound make it a valuable asset in both academic research and industrial applications within medicinal chemistry contexts .
The retrosynthetic deconstruction of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate reveals three strategic disconnections converging on the bicyclic [3.2.1] framework. The primary disconnection targets the amide bond, revealing the bicyclic lactone core and tert-butoxycarbonyl (Boc) protecting group as synthons. This approach is exemplified by the synthesis of related azabicyclo[3.2.1]octane carboxylates through ring-closing methodologies that leverage tertiary amine catalysts and sulfonyl halide activators . A critical secondary disconnection focuses on the lactone ring, suggesting γ-amino acid precursors capable of intramolecular cyclization. Patent literature demonstrates that bicyclic lactones serve as pivotal intermediates for constructing the 2-oxa-6-azabicyclo[3.2.1]octane system, where ring closure efficiency hinges on conformational strain and nucleophile positioning . The third disconnection considers the bicyclic scaffold's bridgehead carbons, pointing to [3+2] or [4+3] cycloaddition strategies for assembling the strained ring system with proper stereochemical relationships.
Table 1: Retrosynthetic Disconnection Approaches for Azabicyclo[3.2.1]Octane Core
Disconnection Level | Key Synthons Generated | Strategic Advantage | Reference Example |
---|---|---|---|
Amide Bond | Bicyclic lactone, Boc-anhydride | Preserves stereochemical integrity | WO2014200786A1 |
Lactone Ring | γ-Amino acid precursor | Enables late-stage functionalization | Arctom Scientific synthesis [5] |
Bridgehead Connectivity | Cycloaddition components | Accesses core bicyclic skeleton | Bicyclic monobactam patents [6] |
Achieving the thermodynamically stable (1S,5S) configuration demands stereocontrolled methodologies due to the significant pharmacological implications of absolute stereochemistry in β-lactamase inhibitors. The most efficient route employs chiral pool derivatives—particularly those utilizing natural amino acids with predefined stereocenters that guide bicyclization. For instance, L-aspartic acid derivatives provide the necessary stereochemical template for constructing the bicyclic core with correct bridgehead relationships . Asymmetric catalysis plays a complementary role, where ring-closing reactions mediated by cinchona alkaloid catalysts or chiral DMAP (4-dimethylaminopyridine) derivatives achieve enantiomeric excesses >90%. This is critical during the lactamization step, where prochiral centers must resolve into the desired (1S,5S) configuration [6].
An alternative strategy involves enzymatic resolution of racemic precursors, leveraging lipases or esterases that selectively hydrolyze one enantiomer of ester-functionalized intermediates. This approach proved effective for the synthesis of tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, where enzymatic desymmetrization achieved >98% ee [4]. Similarly, the epoxy precursor tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate was resolved using Pseudomonas cepacia lipase, demonstrating the methodology's applicability to strained bicyclic systems [9]. Substrate-controlled diastereoselection represents a fourth approach, where chiral auxiliaries—such as Oppolzer’s sultam or Evans’ oxazolidinones—direct cyclization stereochemistry prior to auxiliary removal, as evidenced in the synthesis of fluorinated analogs like tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate [7].
The Boc group serves as the protection modality of choice for the secondary amine in azabicyclo[3.2.1]octane syntheses due to its orthogonal stability profile and crystallinity-enhancing properties. Its incorporation occurs early in synthetic sequences via reaction of the unstable bicyclic amine with di-tert-butyl dicarbonate (Boc₂O), typically in dichloromethane with catalytic DMAP or triethylamine. This reaction proceeds quantitatively at 0-25°C, exploiting the nucleophilicity of the bridgehead nitrogen without epimerizing adjacent stereocenters [1] [7]. The Boc group's steric bulk critically influences molecular conformation, locking the azabicyclo[3.2.1]octane into a boat-envelope conformation that facilitates selective functionalization at C3 or C7 positions. This conformational control is evidenced in the crystalline structure of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate, where X-ray analysis shows minimal torsional distortion around the N-C bond axis [5].
Deprotection kinetics reveal the Boc group's stability advantages over alternative protections (Cbz, Fmoc) in bicyclic frameworks. While standard cleavage employs trifluoroacetic acid (TFA) in dichloromethane (1-2h, 0°C to rt), the strain inherent in the [3.2.1] octane system accelerates deprotection relative to monocyclic analogs. Notably, the lactone carbonyl participates in acid-catalyzed ring-opening side reactions if TFA concentrations exceed 30% or temperatures surpass 25°C. Optimized protocols instead use HCl in dioxane (4M solution, 1h), cleanly generating the hydrochloride salt without lactone degradation [5] [7]. This balance between robust protection and mild deprotection underpins the Boc group's dominance in azabicyclo[3.2.1]octane chemistry, particularly for pharmaceutical intermediates requiring high chiral purity.
The synthetic efficiency of bicyclic lactam-lactone systems varies markedly with ring size, bridgehead substitution, and heteroatom positioning. Quantitative comparison of four prevalent precursors reveals significant differences in step economy, crystallinity, and deprotection robustness:
Table 2: Performance Comparison of Bicyclic Boc-Protected Precursors
Compound Structure | CAS Number | Key Synthetic Advantages | Reaction Yield Range | Reference |
---|---|---|---|---|
tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate | 2763741-33-7 | Optimal ring strain for selective reactions | 75-85% (cyclization step) | [5] |
tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | 2306262-99-5 | Superior crystallinity; enzymatic resolution compatibility | 68-72% (after resolution) | [4] |
tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate | 2375165-56-1 | Direct electrophilic fluorination capacity | 63-67% (fluorination step) | [7] |
tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 1820576-18-8 | Epoxide ring-opening versatility | 70-78% (epoxidation) | [9] |
The [3.2.1] system demonstrates superior ring strain utilization, where the balanced tension between the seven-membered ring and fused lactone enables lactamization at 25°C—significantly lower than the 80-100°C required for [2.2.2] analogs [4] [5]. This kinetic advantage is counterbalanced by the [2.2.2] system's exceptional crystallinity, facilitating purification without chromatography. Fluorinated [3.1.0] variants offer unique reactivity for nucleophilic substitution but suffer from Boc group lability under basic conditions due to enhanced ring strain [7]. The [4.1.0] epoxide system provides exceptional versatility for downstream ring-opening reactions, though its synthesis requires careful control of peracid stoichiometry to prevent racemization [9]. Across all systems, the position of the oxygen atom (lactone vs. ether) critically influences hydrolytic stability, with lactone-containing [3.2.1] systems requiring strictly anhydrous conditions during Boc deprotection to prevent ester hydrolysis [1] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0